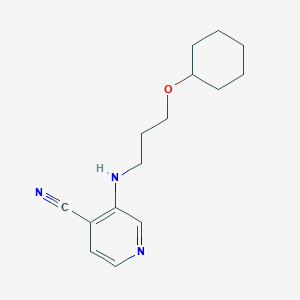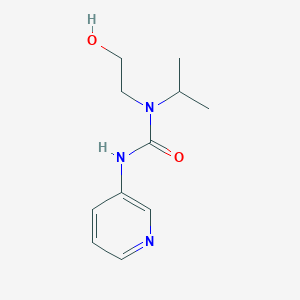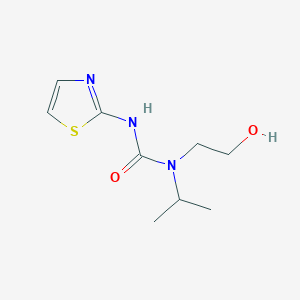
3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a carbonitrile group at the 4-position and a 3-(3-cyclohexyloxypropylamino) group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclohexyloxypropylamino)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyloxypropylamine intermediate: This can be achieved by reacting cyclohexanol with 3-chloropropylamine under basic conditions to form 3-(cyclohexyloxy)propylamine.
Nucleophilic substitution: The 3-(cyclohexyloxy)propylamine is then reacted with 3-bromopyridine-4-carbonitrile in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the cyclohexyloxypropyl group.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-cyclohexyloxypropylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyclohexyloxypropylamino)pyridine-2-carbonitrile
- 3-(3-Cyclohexyloxypropylamino)pyridine-5-carbonitrile
- 3-(3-Cyclohexyloxypropylamino)pyridine-6-carbonitrile
Uniqueness
3-(3-Cyclohexyloxypropylamino)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carbonitrile group and the cyclohexyloxypropylamino group on the pyridine ring can significantly affect the compound’s properties compared to its isomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-cyclohexyloxypropylamino)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-11-13-7-9-17-12-15(13)18-8-4-10-19-14-5-2-1-3-6-14/h7,9,12,14,18H,1-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFQFUDBOLXDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Tert-butylpyrimidin-5-yl)-1-[1-(furan-2-yl)ethyl]-1-methylurea](/img/structure/B7051862.png)
![2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]propanamide](/img/structure/B7051870.png)


![3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7051892.png)
![N-[1-(4-chlorophenyl)-3-oxo-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]acetamide](/img/structure/B7051902.png)
![N-[1-(2-nitrophenyl)piperidin-4-yl]propanamide](/img/structure/B7051912.png)

![5-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051916.png)
![N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7051923.png)
![4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7051928.png)
![5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B7051934.png)
![2-Ethyl-1-[4-(pyrazin-2-ylamino)piperidin-1-yl]butan-1-one](/img/structure/B7051942.png)
![5-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7051949.png)
